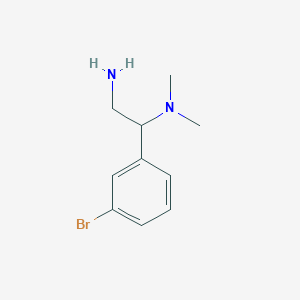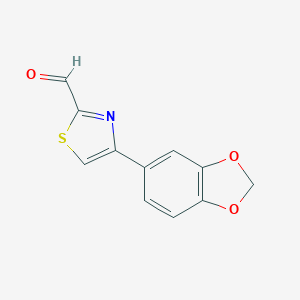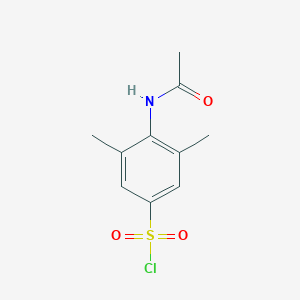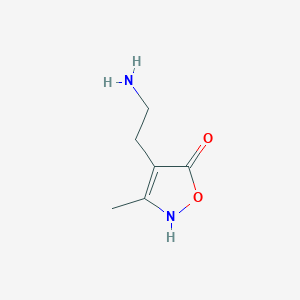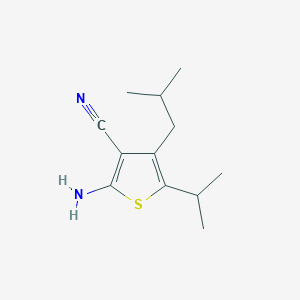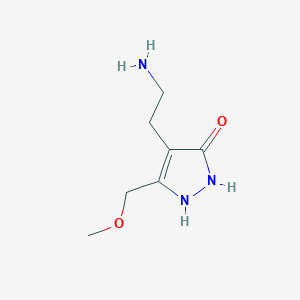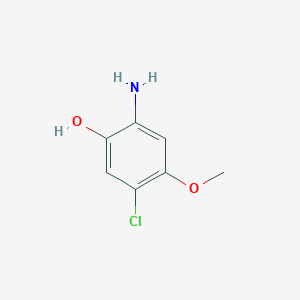
2-Amino-5-Chlor-4-methoxyphenol
Übersicht
Beschreibung
2-Amino-5-Chloro-4-methoxyphenol: is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methoxy group at the fourth position on the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-Amino-5-Chloro-4-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of phenolic compounds in biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Wirkmechanismus
Target of Action
2-Amino-5-Chloro-4-methoxyphenol is a complex compound that can interact with various targets. It’s important to note that the compound’s structure, which includes an aromatic ring (benzene), a chlorine atom, an amino group, and a methoxy group, suggests that it could interact with a wide range of biological targets .
Mode of Action
For instance, the benzene ring in the compound can act as an electron-withdrawing group by resonance , which could influence its interaction with its targets.
Biochemical Pathways
For example, 2-Amino-5-chlorophenol, a compound structurally similar to 2-Amino-5-Chloro-4-methoxyphenol, is known to participate in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .
Pharmacokinetics
The compound’s molecular weight (1736 g/mol) and its polar surface area could influence its bioavailability .
Action Environment
The action, efficacy, and stability of 2-Amino-5-Chloro-4-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation . Furthermore, the compound’s action and efficacy could be influenced by the pH and the presence of other compounds in its environment.
Biochemische Analyse
Biochemical Properties
It is known that phenol derivatives, which include 2-Amino-5-Chloro-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products
Cellular Effects
Phenol derivatives have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects
Molecular Mechanism
It is known that benzylic halides, which may be structurally similar to 2-Amino-5-Chloro-4-methoxyphenol, typically react via an SN1 pathway, via the resonance-stabilized carbocation
Temporal Effects in Laboratory Settings
It is known that the compound is stored at refrigerated temperatures , suggesting that it may have certain stability requirements
Metabolic Pathways
It is known that Chlorophenols, which include 2-Amino-5-Chloro-4-methoxyphenol, are a group of environmental pollutants sourced from the released waste of numerous manmade activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 2-Chloro-5-Nitrophenol: One common method for synthesizing 2-Amino-5-Chloro-4-methoxyphenol involves the reduction of 2-chloro-5-nitrophenol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the chemical reduction method due to its scalability and efficiency. The process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Amino-5-Chloro-4-methoxyphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-Chlorophenol: Lacks the methoxy group, which can affect its reactivity and applications.
2-Amino-4-Methylphenol: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and uses.
Uniqueness:
Methoxy Group: The presence of the methoxy group at the fourth position enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-amino-5-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIUQJNELYXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599724 | |
| Record name | 2-Amino-5-chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-37-6 | |
| Record name | 2-Amino-5-chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


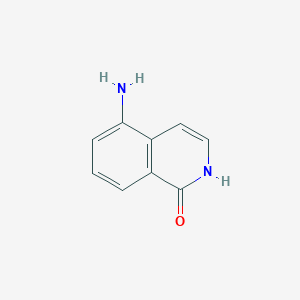
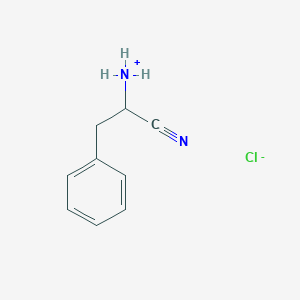
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
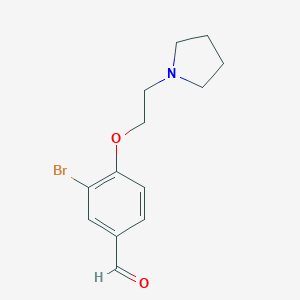
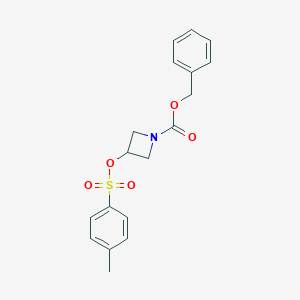
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)
